2-Amino-2-phenylacetic acid, also known as L-phenylglycine, is a non-proteinogenic alpha amino acid with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. This compound is characterized by an amino group and a phenyl group attached to the alpha carbon, distinguishing it from other amino acids like alanine, which has a methyl group instead of a phenyl group. The compound appears as a white solid and is soluble in water, making it suitable for various applications in biochemical research and pharmaceuticals .
Additionally, it acts as a selective inhibitor of cyclooxygenase 2 (COX-2), which is significant in inflammatory processes .
2-Amino-2-phenylacetic acid exhibits notable biological activities, including:
The synthesis of 2-Amino-2-phenylacetic acid can be achieved through several methods:
The applications of 2-Amino-2-phenylacetic acid include:
Research into the interactions of 2-Amino-2-phenylacetic acid includes:
Several compounds are structurally similar to 2-Amino-2-phenylacetic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Alanine | C₃H₇NO₂ | Simple structure; proteinogenic amino acid |
D-Phenylglycine | C₈H₉NO₂ | Enantiomer of 2-amino-2-phenylacetic acid |
L-Tyrosine | C₉H₁₁NO₃ | Contains a hydroxyl group on the phenyl ring |
L-Leucine | C₆H₁₃NO₂ | Branched-chain amino acid; important for protein synthesis |
What sets 2-Amino-2-phenylacetic acid apart from these similar compounds is its specific biological activity as a selective COX-2 inhibitor and its non-proteinogenic nature. Unlike L-Alanine or L-Leucine, which are integral to protein structure, 2-Amino-2-phenylacetic acid serves more specialized roles in biochemical pathways and therapeutic applications .
Irritant